3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid
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Overview
Description
3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
The synthesis of 3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the reaction of boronic acids with halides in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, which can lead to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to 3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid include:
(2E)-2-(4-Fluorophenyl)-3-phenyl-2-propenoic acid: This compound shares a similar fluorophenyl group but differs in its overall structure.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some functional group similarities
Properties
IUPAC Name |
3-[[(E)-3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5/c1-32-21-8-3-2-7-19(21)22(28)27-20(13-15-9-11-17(25)12-10-15)23(29)26-18-6-4-5-16(14-18)24(30)31/h2-14H,1H3,(H,26,29)(H,27,28)(H,30,31)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMAVTKBNCFQEP-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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